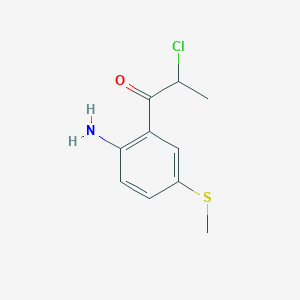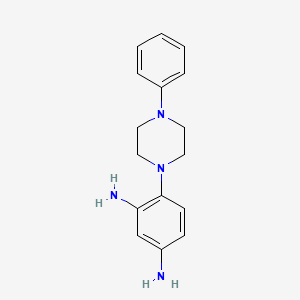
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine is a compound that features a piperazine ring substituted with a phenyl group and a benzenediamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and benzenediamine functionalities makes it a versatile molecule for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine typically involves the reaction of 4-phenylpiperazine with 1,3-diaminobenzene under specific conditions. One common method is to react 4-phenylpiperazine with 1,3-diaminobenzene in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Amines, hydrazines
Substitution: Halogenated derivatives, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, enhancing the compound’s binding affinity and specificity. The benzenediamine moiety can further modulate the compound’s activity by participating in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Phenyl-1-piperazinyl)phenol
- 4-(4-Phenyl-1-piperazinyl)benzaldehyde
- 4-(4-Phenyl-1-piperazinyl)benzoic acid
Uniqueness
4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine is unique due to the presence of both piperazine and benzenediamine functionalities, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H20N4 |
|---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
4-(4-phenylpiperazin-1-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C16H20N4/c17-13-6-7-16(15(18)12-13)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,17-18H2 |
InChI-Schlüssel |
MRMRREXWEXSYHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


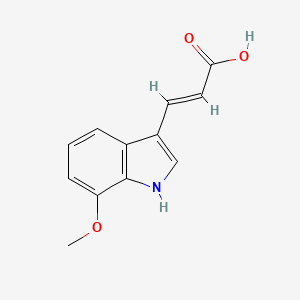

![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
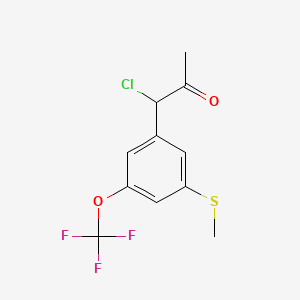
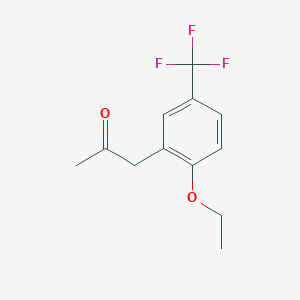
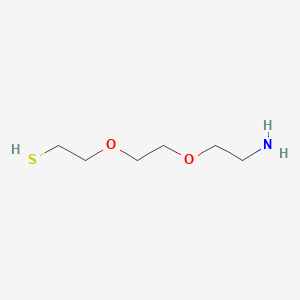

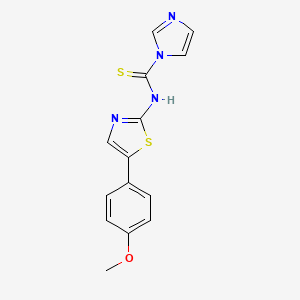
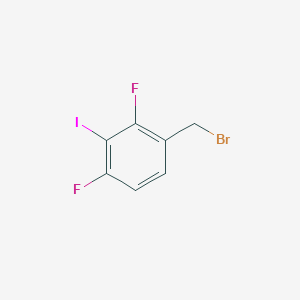
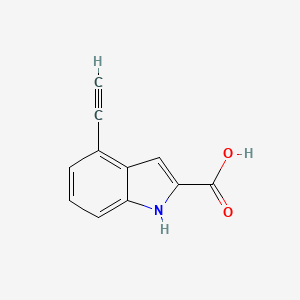
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
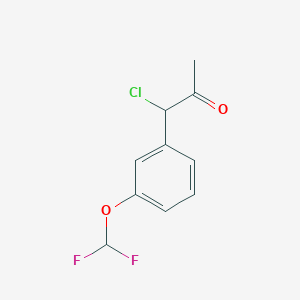
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
